molecular formula C9H6Cl2N2 B11888628 2,4-Dichloro-6-methyl-1,5-naphthyridine

2,4-Dichloro-6-methyl-1,5-naphthyridine

Cat. No.: B11888628
M. Wt: 213.06 g/mol
InChI Key: MLMKBENEDGBTRC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system consisting of two pyridine rings. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methyl-1,5-naphthyridine typically involves the reaction of 2,4-dichloro-1,5-naphthyridine with methylating agents under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: N-alkyl or N-aryl substituted naphthyridines.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

Scientific Research Applications

2,4-Dichloro-6-methyl-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methyl groups in the structure enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,5-naphthyridine
  • 6-Methyl-1,5-naphthyridine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

2,4-Dichloro-6-methyl-1,5-naphthyridine is unique due to the specific arrangement of chlorine and methyl groups on the naphthyridine core. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,4-dichloro-6-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-7-9(12-5)6(10)4-8(11)13-7/h2-4H,1H3

InChI Key

MLMKBENEDGBTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(C=C2Cl)Cl

Origin of Product

United States

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